

Penicillic Acid Solubility: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Penicillic acid*

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An In-depth Technical Guide on the Solubility of **Penicillic Acid** in Various Solvents for Researchers, Scientists, and Drug Development Professionals.

Penicillic acid, a mycotoxin produced by several species of *Penicillium* and *Aspergillus* fungi, has garnered significant interest in the scientific community due to its diverse biological activities. Understanding its solubility in different solvents is a critical parameter for its extraction, purification, and formulation in various research and development applications, including drug discovery and toxicology studies. This technical guide provides a comprehensive overview of the solubility of **penicillic acid**, presenting available quantitative data, outlining experimental protocols for solubility determination, and illustrating key concepts through diagrams.

Quantitative Solubility of Penicillic Acid

The solubility of **penicillic acid** varies significantly depending on the solvent's polarity and temperature. While comprehensive temperature-dependent solubility data is limited in publicly available literature, this section summarizes the existing quantitative and qualitative information.

Table 1: Solubility of **Penicillic Acid** in Various Solvents

Solvent	Chemical Formula	Solubility	Temperature	Remarks
Water (cold)	H ₂ O	2 g/100 mL[1]	Not specified	Moderately soluble.[1]
Water (hot)	H ₂ O	Freely soluble[1]	Not specified	Increased solubility at higher temperatures.
Ethanol	C ₂ H ₅ OH	Freely soluble[1]	Not specified	A stock solution of ≤30 mg/mL can be prepared.
Methanol	CH ₃ OH	Soluble	Not specified	No quantitative data available.
Acetone	C ₃ H ₆ O	Soluble[1]	Not specified	No quantitative data available.
Ethyl Acetate	C ₄ H ₈ O ₂	Soluble	Not specified	Used as an extraction solvent.
Diethyl Ether	(C ₂ H ₅) ₂ O	Freely soluble[1]	Not specified	No quantitative data available.
Chloroform	CHCl ₃	Freely soluble[1]	Not specified	No quantitative data available.
Benzene	C ₆ H ₆	Freely soluble[1]	Not specified	No quantitative data available.
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	>10 mg/mL[2], ≤30 mg/mL	Not specified	A common solvent for preparing stock solutions.
Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	≤30 mg/mL	Not specified	A common solvent for

preparing stock
solutions.

Petroleum Ether (hot)	Mixture	Slightly soluble[1]	Not specified	Low solubility.
Pentane/Hexane	C ₅ H ₁₂ /C ₆ H ₁₄	Practically insoluble[1]	Not specified	Very low to no solubility.
Phosphate- Buffered Saline (PBS, pH 7.2)	-	2 mg/mL	Not specified	Relevant for biological assays.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of **penicillic acid** based on the widely used shake-flask method. This method is a reliable technique for establishing the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of **penicillic acid** in a specific solvent at a controlled temperature.

Materials:

- **Penicillic acid** (solid, high purity)
- Solvent of interest (analytical grade)
- Volumetric flasks
- Erlenmeyer flasks with stoppers
- Incubator shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

- Calibrated glassware

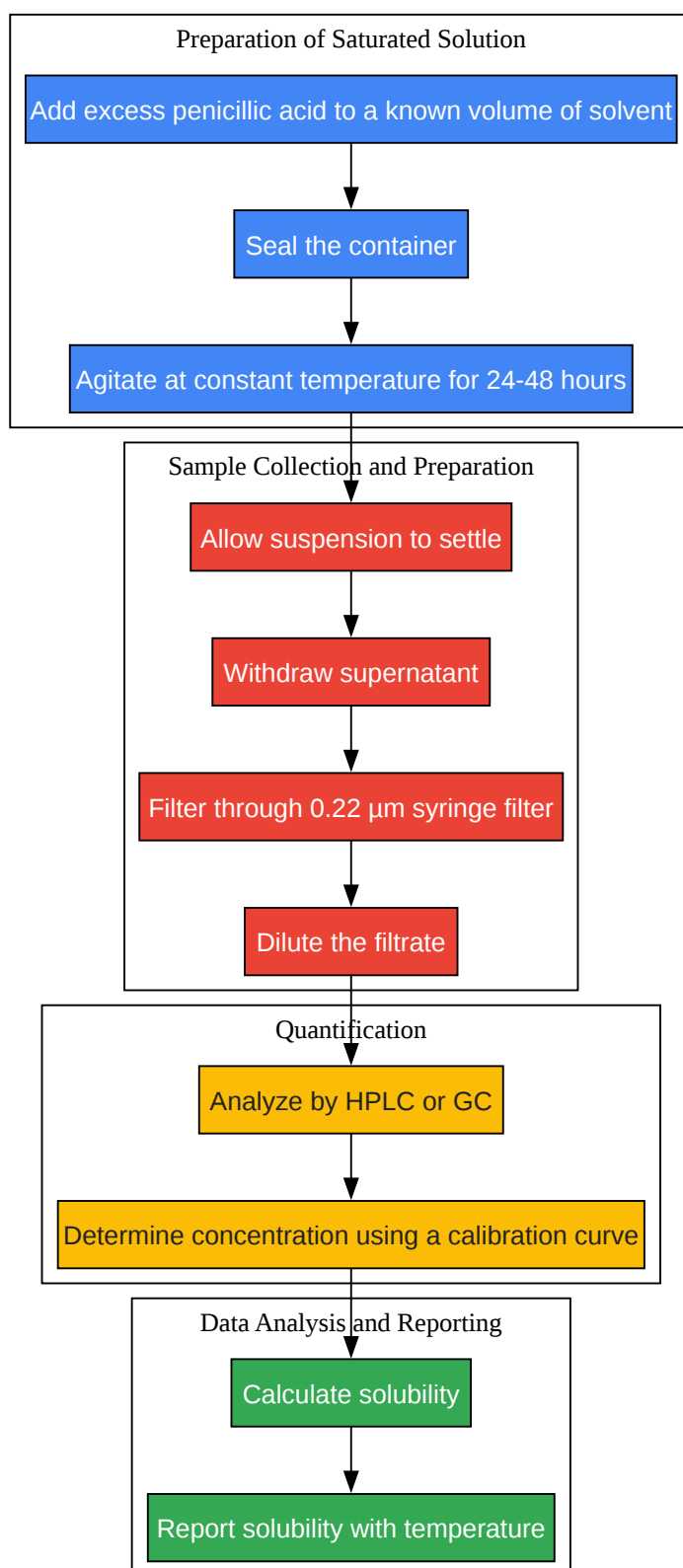
Procedure:

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of **penicillic acid** and add it to a volumetric flask containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in an incubator shaker set to a constant temperature.
 - Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
- Sample Collection and Preparation:
 - After the equilibration period, allow the suspension to settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
 - Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of **penicillic acid**.

- Prepare a calibration curve using standard solutions of **penicillic acid** of known concentrations.
- Calculate the concentration of **penicillic acid** in the original saturated solution by back-calculation using the dilution factor.
- Data Reporting:
 - Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
 - Report the temperature at which the solubility was determined.
 - Perform the experiment in triplicate to ensure the reproducibility of the results.

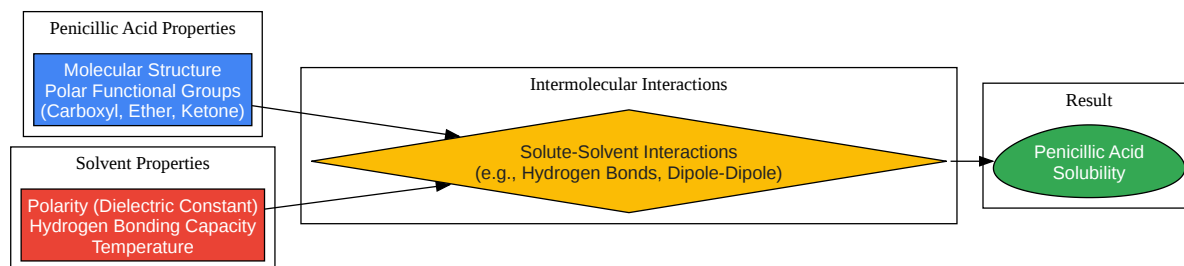
Visualizations

The following diagrams illustrate the experimental workflow for determining **penicillic acid** solubility and the logical relationships influencing its solubility.



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Caption: Experimental workflow for determining **penicillic acid** solubility.



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Caption: Factors influencing the solubility of **penicillic acid**.

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